Cas no 76044-37-6 (5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine)
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
- 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
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- Inchi: 1S/C6H5ClN4/c1-4-9-5-2-3-8-6(7)11(5)10-4/h2-3H,1H3
- InChI Key: CCSKHIYVLRCCNX-UHFFFAOYSA-N
- SMILES: ClC1=NC=CC2=NC(C)=NN21
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 154
- XLogP3: 1.5
- Topological Polar Surface Area: 43.1
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A089006734-1g |
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
76044-37-6 | 95% | 1g |
$681.12 | 2023-09-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1742170-1g |
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine |
76044-37-6 | 98% | 1g |
¥10458.00 | 2024-07-28 |
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine Related Literature
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
Additional information on 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine
Comprehensive Overview of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 76044-37-6)
5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 76044-37-6) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and versatile applications. This compound belongs to the triazolopyrimidine class, which is known for its biological activity and potential in drug discovery. Researchers and industry professionals frequently search for terms like "triazolopyrimidine derivatives", "5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine synthesis", and "CAS 76044-37-6 applications", reflecting the growing interest in this molecule.
The molecular structure of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine features a fused triazole and pyrimidine ring system, which contributes to its stability and reactivity. This structural motif is often explored in the development of small-molecule inhibitors and agrochemical intermediates. Recent studies highlight its potential in addressing challenges related to crop protection and disease resistance, aligning with the global focus on sustainable agriculture. Keywords such as "triazolopyrimidine in agrochemicals" and "CAS 76044-37-6 biological activity" are commonly queried in scientific databases, underscoring its relevance.
In the pharmaceutical sector, 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine is investigated for its role in modulating enzymatic pathways. Its chloro and methyl substituents enhance its binding affinity to target proteins, making it a candidate for drug design. Searches for "triazolopyrimidine-based therapeutics" and "76044-37-6 pharmacokinetics" reflect the compound's potential in treating metabolic disorders and infectious diseases. The compound's low toxicity profile and high selectivity further bolster its appeal in preclinical studies.
Synthetic routes to 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine often involve cyclization reactions of precursor molecules, such as 2-amino-4-chloropyrimidine. Optimizing these methods for scalability and yield is a key focus area, as indicated by searches for "CAS 76044-37-6 synthesis optimization". Advances in green chemistry have also spurred interest in eco-friendly synthesis techniques, aligning with the broader demand for sustainable chemical processes.
Analytical characterization of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine typically employs techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and consistency, critical for regulatory compliance in pharmaceutical manufacturing. Queries such as "76044-37-6 analytical methods" and "triazolopyrimidine purity standards" highlight the importance of robust quality control in industrial applications.
Emerging trends in computational chemistry have enabled virtual screening of 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine analogs, accelerating the discovery of novel derivatives. Searches for "in silico modeling of triazolopyrimidines" and "CAS 76044-37-6 molecular docking" demonstrate the integration of AI-driven drug discovery in this field. Such approaches reduce development timelines and costs, addressing the pharmaceutical industry's need for innovation.
In summary, 5-Chloro-2-methyl-[1,2,4]triazolo[1,5-c]pyrimidine (CAS No. 76044-37-6) is a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and material science. Its structural versatility and biological activity make it a subject of ongoing research, as evidenced by frequent searches for "triazolopyrimidine applications" and "76044-37-6 research updates". As scientific advancements continue, this compound is poised to play a pivotal role in addressing global health and agricultural challenges.
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